1,1,3-Tribromo-3-methyl-2-butanone

Description

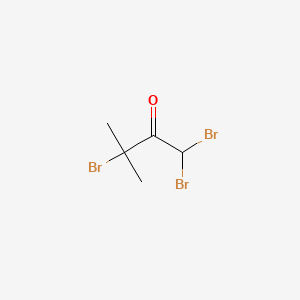

Structure

2D Structure

3D Structure

Properties

CAS No. |

1578-05-8 |

|---|---|

Molecular Formula |

C5H7Br3O |

Molecular Weight |

322.82 g/mol |

IUPAC Name |

1,1,3-tribromo-3-methylbutan-2-one |

InChI |

InChI=1S/C5H7Br3O/c1-5(2,8)3(9)4(6)7/h4H,1-2H3 |

InChI Key |

HEYKFXBVIXZIFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C(Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3 Tribromo 3 Methyl 2 Butanone

Direct Bromination of 3-Methyl-2-butanone (B44728): Mechanistic and Regiochemical Considerations

The direct bromination of 3-methyl-2-butanone serves as a primary and straightforward approach to introduce bromine atoms into its structure. This process is typically achieved by reacting the ketone with elemental bromine under controlled conditions. The reaction's outcome is highly dependent on the chosen conditions, which dictate the degree of bromination and the distribution of isomers.

The bromination of ketones can proceed via two distinct pathways depending on the reaction medium: an enol-mediated mechanism in acidic conditions and an enolate-mediated mechanism in basic conditions. wikipedia.org In acidic solutions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. masterorganicchemistry.com This enol then acts as a nucleophile, attacking a bromine molecule. masterorganicchemistry.com Conversely, in basic media, a base abstracts an alpha-proton to form an enolate anion, which is a potent nucleophile that readily reacts with bromine. chemtube3d.com

For 3-methyl-2-butanone, there are two alpha-carbons where bromination can occur: the methyl group (C1) and the tertiary carbon (C3). The regioselectivity of the bromination is a critical aspect, influenced by the stability of the intermediate formed.

Influence of Reaction Conditions on Bromination Degree and Isomer Distribution

The extent of bromination and the resulting isomeric mixture are profoundly influenced by the reaction parameters, such as temperature, the rate of bromine addition, and the stoichiometry of the reactants.

Under acidic conditions, the monobromination of 3-methyl-2-butanone can yield a mixture of 1-bromo-3-methyl-2-butanone (B140032) and 3-bromo-3-methyl-2-butanone. orgsyn.org The formation of the enol intermediate is the rate-determining step, and its stability governs the major product. libretexts.org The enol formed at the more substituted tertiary carbon is generally more stable, which would favor the formation of 3-bromo-3-methyl-2-butanone. However, steric hindrance at the tertiary carbon can also play a significant role, potentially favoring bromination at the less hindered methyl group. Indeed, studies have shown that careful control of reaction conditions, such as rapid addition of bromine at low temperatures, can lead to a high selectivity for 1-bromo-3-methyl-2-butanone, with reported isomer ratios as high as 95:5. orgsyn.org

Conversely, achieving polybromination, particularly the formation of 1,1,3-tribromo-3-methyl-2-butanone, necessitates more forcing conditions. Under basic conditions, the haloform reaction is a well-known process for methyl ketones. wikipedia.org The initial bromination at the methyl group increases the acidity of the remaining alpha-protons on that carbon, making subsequent brominations at the same site faster. wikipedia.org This would lead to the formation of a tribromomethyl group. To introduce a bromine atom at the tertiary C3 position, acidic conditions are generally required. Therefore, a combination of basic and acidic steps, or the use of a large excess of bromine under specific conditions, would be necessary to achieve the desired 1,1,3-tribromo substitution pattern. The synthesis of this compound has been described as involving the reaction of 3-methyl-2-butanone with bromine in the presence of an acid catalyst. ontosight.ai

Table 1: Influence of Reaction Conditions on the Direct Bromination of 3-Methyl-2-butanone

| Condition | Expected Major Product(s) | Mechanistic Pathway | Key Considerations |

| 1 equivalent Br₂, Acid Catalyst, Low Temperature | 1-Bromo-3-methyl-2-butanone | Enol-mediated | Kinetic control, steric hindrance at C3. orgsyn.org |

| 1 equivalent Br₂, Acid Catalyst, Higher Temperature | Mixture of 1-bromo- and 3-bromo- (B131339) isomers | Enol-mediated | Thermodynamic control, favors more stable enol. |

| Excess Br₂, Base Catalyst | 1,1,1-Tribromo-3-methyl-2-butanone (and subsequent haloform products) | Enolate-mediated | Successive brominations are faster. wikipedia.org |

| Excess Br₂, Acid Catalyst | Polybrominated mixture, potentially including this compound | Enol-mediated | Requires forcing conditions to overcome deactivation by initial bromination. ontosight.ai |

Role of Solvents and Catalysts in Direct Bromination

The choice of solvent and catalyst is pivotal in directing the course of the bromination reaction.

Solvents: Common solvents for bromination include acetic acid, methanol, and chlorinated hydrocarbons. Acetic acid can act as both a solvent and an acid catalyst. masterorganicchemistry.com Methanol can also be used, and its presence can sometimes influence the product distribution.

Catalysts: Acid catalysts, such as sulfuric acid or hydrobromic acid, are frequently employed to promote enol formation and thus accelerate the reaction under acidic conditions. libretexts.org The concentration and type of acid can affect the reaction rate and selectivity. In basic-mediated reactions, the choice of base is crucial. Strong bases like sodium hydroxide (B78521) will favor the haloform reaction pathway. wikipedia.org

Indirect Synthetic Routes to Polybrominated Ketones via Preformed Intermediates

To overcome the challenges of controlling regioselectivity and the degree of bromination in direct halogenation, indirect methods involving preformed intermediates like enol silyl (B83357) ethers and enamines have been developed. These intermediates offer a more controlled and often more selective approach to the synthesis of halogenated ketones.

Halogenation of Enol Silyl Ethers and Enamines

Enol Silyl Ethers: Enol silyl ethers are valuable intermediates that can be prepared from ketones and subsequently halogenated with high regioselectivity. For an unsymmetrical ketone like 3-methyl-2-butanone, two different enol silyl ethers can be formed. The reaction of the corresponding enol silyl ether with a brominating agent, such as N-bromosuccinimide (NBS), would then introduce a bromine atom at the desired position. To synthesize this compound via this route, one would need to selectively form and then polybrominate the appropriate enol silyl ether intermediates.

Enamines: Enamines, formed from the reaction of a ketone with a secondary amine, are another class of enolate equivalents. They are nucleophilic at the alpha-carbon and react with electrophiles, including halogens. Similar to enol silyl ethers, the regioselectivity of enamine formation can be controlled, offering a handle to direct the subsequent halogenation. The hydrolysis of the resulting halo-enamine or halo-iminium salt regenerates the ketone functionality, yielding the alpha-halogenated product.

Strategies for Controlled Polybromination

Achieving controlled polybromination to specifically yield this compound is a significant synthetic challenge. A potential strategy could involve a stepwise approach:

Tribromination of the methyl group: This could be achieved under basic conditions, leveraging the haloform reaction to introduce three bromine atoms at the C1 position, forming 1,1,1-tribromo-3-methyl-2-butanone.

Bromination of the tertiary carbon: The resulting 1,1,1-tribromo-3-methyl-2-butanone could then be subjected to bromination under acidic conditions to introduce a bromine atom at the C3 position. The electron-withdrawing effect of the tribromomethyl group would likely make this second step challenging, requiring carefully optimized conditions.

Alternatively, the use of specific brominating agents with varying reactivity and selectivity could be explored to achieve the desired polybromination pattern in a more direct manner.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound requires careful consideration of several factors to maximize the yield of the desired product while minimizing the formation of unwanted isomers and byproducts.

Key parameters for optimization include:

Choice of Brominating Agent: Besides elemental bromine, other brominating agents like N-bromosuccinimide (NBS) or dibromoisocyanuric acid could offer different reactivity profiles and selectivities.

Catalyst Selection and Concentration: Fine-tuning the type and amount of acid or base catalyst can significantly impact the reaction rate and the equilibrium between different isomeric products.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction's outcome.

Temperature Control: Precise temperature management is crucial, especially in direct bromination, to control the kinetic versus thermodynamic product distribution.

Reaction Time: The duration of the reaction can influence the extent of bromination and the potential for side reactions or product degradation.

By systematically varying these parameters, it is possible to develop a robust and efficient protocol for the synthesis of this compound with high yield and selectivity.

Mechanistic Investigations of Bromination and Reactivity of 1,1,3 Tribromo 3 Methyl 2 Butanone

Detailed Reaction Mechanisms of Ketone Halogenation Leading to Polybromination

The formation of polybrominated ketones such as 1,1,3-tribromo-3-methyl-2-butanone from a simple ketone precursor like 3-methyl-2-butanone (B44728) involves a series of well-understood, yet complex, mechanistic steps. The reaction's outcome is highly dependent on the conditions employed, particularly the pH of the reaction medium. ua.edu Halogenation of ketones proceeds via an enol or enolate intermediate, and the nature of this intermediate governs the rate and selectivity of the bromination steps. nih.govmasterorganicchemistry.com

The initial and rate-determining step in the halogenation of a ketone is the formation of its enol or enolate tautomer. libretexts.org This process can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton to form the enol, a neutral, nucleophilic intermediate. masterorganicchemistry.com Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid catalyst, but is independent of the halogen's concentration or identity (chlorination, bromination, and iodination occur at the same rate). nih.gov This provides strong evidence that the slow step is the formation of the enol. libretexts.org

Table 1: Rate Laws for Ketone Halogenation

| Catalysis | Rate Expression | Rate-Determining Step |

|---|---|---|

| Acid-Catalyzed | Rate = k[Ketone][H⁺] | Enol Formation |

| Base-Catalyzed | Rate = k[Ketone][Base] | Enolate Formation |

This table summarizes the experimentally determined rate laws for the halogenation of ketones under acidic and basic conditions, highlighting the key species involved in the slow step of the reaction. nih.gov

Under basic conditions, a base directly removes an acidic α-proton to form an enolate anion. nih.gov This enolate is a highly reactive nucleophile. The formation of the enolate is also the rate-determining step in the base-catalyzed pathway. nih.gov Hydroxide (B78521) ion is a much more effective catalyst for enolization than hydrogen ion. nih.gov

Thermodynamically, the keto form is generally more stable than the enol form for simple ketones. However, the enol intermediate is crucial for the reaction to proceed. rsc.org For an unsymmetrical ketone like 3-methyl-2-butanone, two different enols (or enolates) can form: one at the C1 methyl group and another at the C3 methine position. The thermodynamic enol, which is more substituted and generally more stable, forms at the C3 position. libretexts.org

Once the nucleophilic enol or enolate is formed, it rapidly attacks an electrophilic brominating agent. masterorganicchemistry.com The most common agent is molecular bromine (Br₂). The π-electrons of the enol's carbon-carbon double bond attack one bromine atom, displacing the other as a bromide ion. nih.gov In the acid-catalyzed mechanism, a final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-bromo ketone. nih.gov

Other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can also be used and are often preferred for their milder nature and easier handling. masterorganicchemistry.comorganic-chemistry.org The fundamental mechanism of electrophilic attack by the enol or enolate remains the same regardless of the specific brominating agent.

The formation of a polybrominated compound like this compound is a stepwise process where the reaction conditions dictate the final product.

Under acidic conditions, the first bromination introduces an electron-withdrawing bromine atom. This substituent decreases the basicity of the carbonyl oxygen, making the initial protonation step required for further enolization less favorable. ua.edu Consequently, each successive halogenation is slower than the previous one, and the reaction can often be stopped at the mono-halogenated stage. ua.edu For 3-methyl-2-butanone, acid-catalyzed bromination tends to yield a mixture of 1-bromo-3-methyl-2-butanone (B140032) and the more substituted isomer, 3-bromo-3-methyl-2-butanone. nih.gov

In contrast, under basic conditions, the inductive electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogens on the same carbon. ua.edu This makes the removal of a second proton by the base faster than the first. As a result, once the first bromine is added to the methyl group of 3-methyl-2-butanone, the second and third brominations at that position occur very rapidly. This phenomenon is the basis of the haloform reaction, which occurs with methyl ketones. ua.edu The exhaustive bromination of the methyl group leads to a tribromomethyl ketone intermediate. To achieve the target molecule, this compound, bromination must also occur at the C3 position, which can happen concurrently. The formation of such polyhalogenated species is favored by the use of excess base and bromine.

Ligand-Controlled Regioselectivity in Catalytic Reactions of Brominated Ketones

The reactivity of brominated ketones can be precisely controlled using transition metal catalysis, where the ligands attached to the metal center play a crucial role in determining the reaction's outcome. This control allows for selective transformations at specific sites within the molecule.

A notable example is the gold-catalyzed cycloisomerization of bromoallenyl ketones. In this reaction, the choice of ligand and counter-ion on the gold catalyst dictates the regioselectivity of the rearrangement. nih.gov For instance, cationic Au(I) catalysts or those with non-coordinating counterions like BF₄⁻ favor a 1,2-bromine migration pathway. nih.gov Conversely, when a ligand like triflate (OTf) is used, the reaction switches exclusively to a 1,2-hydride shift pathway. nih.gov This demonstrates that the ligand sphere directly influences which bond migrates, thereby controlling the structure of the resulting bromofuran product. nih.gov

Similarly, palladium catalysis showcases ligand-controlled selectivity. In the functionalization of gem-difluorocyclopropanes using ketone enolates, the choice of N-heterocyclic carbene (NHC) ligand on the palladium catalyst governs the reaction pathway. nih.gov A sterically demanding ligand like IHept promotes a selective mono-defluorinative alkylation, whereas the slightly less bulky SIPr ligand facilitates a divergent reaction leading to furan (B31954) synthesis. nih.gov This highlights how subtle changes in ligand structure can be used to steer a reaction toward completely different products from the same starting materials.

In another instance, the reaction of 2-arylindoles with α-chloro ketones, catalyzed by Rh(III), can be switched between C-H alkylation and a C-H annulation simply by changing the base, which acts as a ligand or co-catalyst in the system. acs.org Using sodium acetate (B1210297) favors the alkylation product, while sodium bicarbonate leads to the annulated carbazole (B46965) product. acs.org These examples underscore the power of ligands in modulating the reactivity and regioselectivity of reactions involving halogenated ketone substrates.

Intramolecular Rearrangements and Cycloisomerizations Involving Brominated Ketone Substructures

The presence of both a carbonyl group and a halogen on adjacent carbons in α-bromo ketones creates a reactive substrate ripe for intramolecular rearrangements. The most prominent of these is the Favorskii rearrangement. wikipedia.org

The Favorskii rearrangement occurs when an α-halo ketone with an abstractable α'-proton is treated with a base, such as a hydroxide or alkoxide. ddugu.ac.in The mechanism is believed to proceed through the formation of an enolate at the α'-position, which then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org This intermediate is then attacked by the base (e.g., methoxide). The subsequent ring-opening of the tetrahedral intermediate occurs in a way that forms the more stable carbanion, which is then protonated to yield the final product, typically a carboxylic acid ester with a rearranged carbon skeleton. wikipedia.orgddugu.ac.in In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction, a synthetically powerful tool for creating smaller ring systems. wikipedia.org

Polyhalogenated ketones can also undergo Favorskii-type rearrangements. For example, α,α'-dihalo ketones can react with enolates in a cascade reaction that involves cyclopropanone formation, ring-opening, and subsequent cyclization to form dihydropyrone derivatives. ddugu.ac.in

Besides the Favorskii rearrangement, other intramolecular transformations are known for halogenated ketones. Gold-catalyzed cycloisomerization of bromoallenyl ketones, as mentioned previously, represents a key intramolecular reaction to form bromofurans. nih.gov Additionally, other rearrangements such as the α-ketol rearrangement can occur in related structures, involving a 1,2-shift to isomerize the molecule, often driven by the formation of a more stable product. nih.gov These rearrangements highlight the synthetic versatility of brominated ketone substructures as precursors to diverse and complex molecular frameworks.

Advanced Spectroscopic Characterization Techniques in the Elucidation of 1,1,3 Tribromo 3 Methyl 2 Butanone Structure and Reactivity

X-ray Crystallography for Solid-State Structural Determination

Should spectroscopic data for 1,1,3-Tribromo-3-methyl-2-butanone become publicly available in the future, a detailed analysis as per the requested outline could be undertaken.

Reactivity and Derivatization Pathways of 1,1,3 Tribromo 3 Methyl 2 Butanone

Nucleophilic Substitution Reactions of 1,1,3-Tribromo-3-methyl-2-butanone

The presence of bromine atoms on the α- and α'-carbons makes this compound susceptible to nucleophilic attack. The carbonyl group's inductive effect polarizes the carbon-bromine bonds, increasing the electrophilicity of the α-carbons and enhancing their reactivity towards nucleophiles compared to analogous alkyl halides. nih.gov

SN1 vs. SN2 Mechanisms in α-Haloketones

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). pw.live In the context of α-haloketones, the SN2 pathway is generally favored and proceeds at an accelerated rate. For instance, chloroacetone (B47974) reacts with potassium iodide 36,000 times faster than 1-chloropropane. wikipedia.org This rate enhancement is attributed to the orbital overlap between the carbonyl group's π-system and the p-orbitals in the trigonal bipyramidal transition state, which provides electronic stabilization. youtube.com

For this compound, an SN2 reaction would be sterically hindered at the tertiary C3 position. Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate, is unlikely because an α-keto carbocation is electronically destabilized. youtube.com Therefore, nucleophilic substitution is more probable at the less hindered C1 position.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order: rate = k[Substrate]. pw.live | Second-order: rate = k[Substrate][Nucleophile]. youtube.com |

| Mechanism | Two-step process via a carbocation intermediate. pw.live | One-step concerted process with a transition state. youtube.com |

| Substrate Structure | Favored by tertiary halides. pw.live Unlikely for α-haloketones due to carbocation destabilization. youtube.com | Favored by primary halides. Reaction is accelerated for α-haloketones. wikipedia.org |

| Stereochemistry | Results in racemization due to planar carbocation. pw.live | Results in inversion of configuration. |

Regiospecificity and Stereoselectivity in Substitution Reactions

In unsymmetrical polyhalogenated ketones like this compound, the site of nucleophilic attack (regiospecificity) is governed by a combination of steric and electronic factors. The tertiary carbon (C3) is significantly more sterically hindered than the primary carbon (C1). Therefore, nucleophiles are expected to preferentially attack the C1 position. While the presence of two bromine atoms on C1 increases its electrophilicity, it may also present some steric hindrance compared to a monohalo-carbon. However, this is generally less significant than the difference between a primary and a tertiary center.

Elimination Reactions to Form α,β-Unsaturated Carbonyl Compounds

α-Haloketones can undergo elimination reactions to yield α,β-unsaturated carbonyl compounds. This transformation is typically achieved by treatment with a non-nucleophilic, sterically hindered base, such as pyridine (B92270), which selectively removes a proton from the β-carbon, leading to the elimination of HBr through an E2 mechanism. libretexts.orgyoutube.com The formation of a conjugated system, where the new carbon-carbon double bond is in conjugation with the carbonyl group, is a significant driving force for this reaction. youtube.com

For this compound, an elimination reaction would involve the removal of the bromine atom from C3 and a proton from an adjacent carbon. The only available protons are on the methyl group also attached to C3. Abstraction of one of these protons by a base like pyridine would lead to the formation of 1,1-dibromo-3-methyl-3-buten-2-one, an α,β-unsaturated ketone.

Reductive Transformations and Dehalogenation Studies

The reductive dehalogenation of α-haloketones is a well-established process in organic synthesis, converting them into the corresponding parent ketones or enolates. nih.govwikipedia.org A wide array of reagents can accomplish this transformation, including sodium dithionite, iodide ions, various metal couples (Zn-Cu), and catalytic systems. nih.govcapes.gov.br

In the case of a polyhalogenated compound such as this compound, the reduction can occur in a stepwise manner. The geminal dibromo group at the C1 position can be reduced to a monohalo ketone and subsequently to a methyl group. wikipedia.org Similarly, the bromine at the tertiary C3 position can be removed. The selectivity of the dehalogenation would depend on the specific reagents and reaction conditions employed. For example, reduction with certain organocuprates can transform geminal dihalo ketones into monohalo ketones. wikipedia.org

| Reagent/System | Description |

|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Used with an electron-transfer catalyst like viologen in two-phase systems for quantitative dehalogenation. capes.gov.br |

| Iodide Ion (e.g., KI) | A classic and widely used reagent for removing halogens from α-positions. nih.gov |

| Zinc-Copper Couple (Zn-Cu) | A metallic couple that acts as a two-electron reducing agent, often used to generate enolates or 2-oxyallyl complexes from dihalo ketones. wikipedia.org |

| Catalytic Hydrogenation | Can be used to remove halo groups under neutral conditions, with bromides being reduced more readily than chlorides. organic-chemistry.org |

| Tris(trimethylsilyl)silane | A radical-based reducing agent used in radical chain dehalogenation processes. organic-chemistry.org |

Formation of Heterocyclic Compounds via Cyclization Reactions

α-Haloketones are exceptionally useful building blocks for the synthesis of heterocyclic compounds due to the presence of two electrophilic sites (the carbonyl carbon and the α-carbon). nih.gov By reacting with binucleophilic reagents, they can undergo cyclocondensation reactions to form a wide variety of five- and six-membered rings.

While specific cyclization reactions involving this compound are not extensively documented, its reactivity can be inferred from general pathways. For example:

Pyrazole Synthesis: Reaction with phenylhydrazine (B124118) could lead to the formation of a substituted pyrazole. The hydrazine (B178648) would first react with the carbonyl group, followed by an intramolecular nucleophilic attack on one of the α-carbons to close the ring. nih.gov

Oxazole (B20620) Synthesis: Condensation with an amide (like urea) could potentially form a substituted oxazole ring.

Benzofuran Synthesis: Cyclocondensation with a substituted phenol, such as salicylaldehyde, is a known route to benzofurans. nih.gov

The presence of multiple bromine atoms in this compound offers the potential for subsequent functionalization or the formation of more complex fused heterocyclic systems.

Applications of 1,1,3 Tribromo 3 Methyl 2 Butanone in Complex Organic Synthesis

Utilization as a Versatile Building Block in Multistep Syntheses

In the realm of multistep organic synthesis, the strategic incorporation of functionalized building blocks is paramount. Polyhalogenated ketones, such as 1,1,3-tribromo-3-methyl-2-butanone, serve as valuable synthons due to the diverse transformations their halogen and carbonyl functionalities can undergo. The presence of multiple reactive sites allows for sequential and controlled modifications, enabling the construction of complex target molecules.

The general synthetic utility of closely related α-haloketones is well-established. For instance, the synthesis of 1-bromo-3-methyl-2-butanone (B140032) is a known procedure, highlighting the accessibility of such brominated ketone scaffolds. These compounds are recognized as intermediates in the production of various specialty chemicals.

Role in the Construction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Polyhalogenated ketones can participate in a variety of reactions that facilitate this critical transformation. One of the most notable reactions of α-haloketones is the Favorskii rearrangement. This reaction, which proceeds through a cyclopropanone (B1606653) intermediate, results in the formation of carboxylic acid derivatives with a rearranged carbon skeleton. While specific studies on this compound in this context are scarce, the general mechanism suggests its potential to yield highly substituted and structurally unique carboxylic acids or their derivatives.

The reactivity of the carbon-halogen bonds also allows for their participation in coupling reactions, which are fundamental to carbon-carbon bond formation.

Precursor for the Synthesis of Specialty Chemicals

The inherent reactivity of this compound positions it as a potential precursor for a range of specialty chemicals. Its derivatives could find applications in various industries, from pharmaceuticals to materials science.

Pharmaceuticals Intermediates

The synthesis of pharmaceutical compounds often involves the use of complex and highly functionalized intermediates. Brominated compounds, in particular, are valuable in medicinal chemistry as they can be readily converted into other functional groups or used in cross-coupling reactions to build molecular complexity. For example, the related compound 4'-methylpropiophenone (B145568) is a known precursor in the synthesis of certain pharmaceutical agents, and its bromination is a key step in this process. chemicalbook.com This highlights the potential of brominated ketones like this compound to serve as building blocks for novel therapeutic agents.

Agrochemical Intermediates

The development of new agrochemicals, such as herbicides and pesticides, relies on the synthesis of novel molecular structures. Halogenated compounds are frequently a feature of active agrochemical ingredients. The synthesis of some pesticides involves ketone adducts, indicating a role for ketone derivatives in this sector.

Dye Precursors

Environmental Occurrence, Transformation, and Degradation Pathways of Polybrominated Ketones

Formation of Brominated Organic Compounds in Environmental Processes

The formation of brominated organic compounds, including polybrominated ketones, in the environment is a complex process influenced by the availability of bromine sources and organic precursors.

Ketones can undergo halogenation in both atmospheric and aquatic environments through reactions with reactive halogen species. In aqueous systems, the α-halogenation of ketones, the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group, is a well-documented reaction. wikipedia.orgfiveable.me This reaction can be catalyzed by both acids and bases. libretexts.org

Under acidic conditions, the reaction proceeds through the formation of an enol intermediate, which then reacts with elemental bromine (Br₂). masterorganicchemistry.comlibretexts.org The rate of this reaction is often independent of the halogen concentration, as the formation of the enol is the rate-determining step. libretexts.org For unsymmetrical ketones, halogenation in an acidic medium typically occurs at the more substituted α-carbon. wikipedia.org

In basic solutions, ketones form an enolate anion, which is also readily halogenated. wikipedia.org Base-promoted halogenation tends to be faster than acid-catalyzed halogenation. libretexts.org Furthermore, successive halogenations become more rapid in basic conditions due to the inductive electron-withdrawing effect of the halogen atom, which increases the acidity of the remaining α-hydrogens. wikipedia.org In the case of methyl ketones, this can lead to the formation of tri-halogenated species through the haloform reaction. wikipedia.orglibretexts.org

The precursor to 1,1,3-Tribromo-3-methyl-2-butanone is 3-methyl-2-butanone (B44728), a naturally occurring and industrially used ketone. nih.govwikipedia.org The formation of the tribrominated compound likely follows the principles of ketone halogenation, where sequential bromination occurs at the α-carbons.

Table 1: Conditions Influencing Ketone Halogenation

| Condition | Effect on Halogenation | Key Intermediates | Reference |

|---|---|---|---|

| Acidic | Catalyzes the reaction, typically leading to mono-halogenation at the more substituted α-carbon. | Enol | wikipedia.orgmasterorganicchemistry.com |

| Basic | Promotes faster, successive halogenations, particularly for methyl ketones. | Enolate anion | wikipedia.orglibretexts.org |

A significant pathway for the formation of brominated organic compounds in aquatic environments is through water disinfection processes. When source waters containing bromide (Br⁻) are treated with chlorine-based disinfectants, hypobromous acid (HOBr) is formed. nih.gov This reactive bromine species can then react with natural organic matter (NOM), which includes a variety of organic compounds such as ketones, to form brominated disinfection byproducts (Br-DBPs). nih.govnih.gov

The formation of Br-DBPs is influenced by several factors, including the concentration of bromide ions, pH, temperature, reaction time, and the nature of the organic precursors in the water. nih.govyoutube.com Identified classes of Br-DBPs include bromomethanes, bromoacetic acids, and bromoacetonitriles. nih.gov While specific studies on the formation of this compound as a DBP are limited, the presence of its precursor, 3-methyl-2-butanone, in water sources could potentially lead to its formation during disinfection. nih.govwho.int

Biotransformation and Biodegradation Mechanisms

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including halogenated substances.

The key step in the biodegradation of halogenated organic compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation. mdpi.com Enzymes that catalyze these reactions, known as dehalogenases, are diverse and employ various mechanistic strategies. nih.gov These can include hydrolytic, reductive, or oxygenolytic mechanisms. mdpi.com For instance, some enzymes can replace a halogen atom with a hydroxyl group (hydrolytic dehalogenation), while others can remove two adjacent halogens to form a double bond (reductive dehalogenation). The enzymatic degradation of brominated flame retardants has been observed, indicating that biological pathways for debromination exist. nih.gov

The microbial degradation of brominated compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , bacteria can utilize monooxygenase enzymes to initiate the degradation of halogenated compounds. mdpi.com The degradation of brominated flame retardants by a consortium of four bacterial strains has been demonstrated to occur under aerobic conditions, although it required an additional carbon source. mdpi.com

Under anaerobic conditions , reductive dehalogenation is a more common pathway for highly halogenated compounds. nih.gov This process involves the replacement of a halogen atom with a hydrogen atom. The anaerobic debromination of polybrominated diphenyl ethers (PBDEs) has been well-documented. nih.gov While the specific microbial degradation of this compound has not been extensively studied, it is plausible that similar microbial consortia and enzymatic systems could facilitate its breakdown.

Abiotic Degradation Pathways

In addition to biological processes, polybrominated ketones can also be degraded through abiotic (non-biological) pathways. These processes are primarily driven by chemical and physical factors in the environment.

One significant abiotic degradation pathway is photochemical degradation , where compounds are broken down by sunlight. nih.gov This is a known degradation route for some polybrominated compounds. nih.gov Another abiotic process is the reaction with certain minerals or chemical species in the environment. For example, some brominated compounds can be degraded by reaction with sulfide (B99878) minerals. nih.gov

Furthermore, abiotic bromination of soil organic matter has been shown to occur in the presence of inorganic oxidants like hydrogen peroxide and certain forms of iron. nih.gov Conversely, processes that lead to the formation of reactive species, such as advanced oxidation processes used in water treatment, can also contribute to the degradation of these compounds. elsevierpure.com The degradation of some brominated flame retardants has been observed following exposure to UV radiation and heat. uni-due.de

Table 2: Summary of Degradation Pathways for Brominated Organic Compounds

| Pathway Type | Specific Pathway | Description | Reference |

|---|---|---|---|

| Biotransformation/Biodegradation | Enzymatic Dehalogenation | Cleavage of the carbon-bromine bond by microbial enzymes (dehalogenases). | mdpi.comnih.gov |

| Microbial Degradation | Breakdown of the compound by microorganisms under aerobic or anaerobic conditions. | mdpi.comnih.gov | |

| Abiotic Degradation | Photochemical Degradation | Breakdown of the compound by energy from sunlight. | nih.gov |

| Chemical Degradation | Degradation through reactions with other chemical species or minerals in the environment. | nih.govnih.govuni-due.de |

Photochemical Degradation Processes

The presence of bromine atoms and a carbonyl group in this compound suggests its susceptibility to photochemical degradation. The carbon-bromine (C-Br) bond is known to be photolabile and can undergo cleavage upon absorption of ultraviolet (UV) radiation. This process, known as photolysis, is a primary degradation pathway for many brominated organic compounds in the environment.

Research on various brominated ketones indicates that photoinduced cleavage of the C-Br bond is a common phenomenon. For instance, studies on bromophenyl ketones have shown that they can undergo photoinduced radical cleavage of bromine atoms. Similarly, the α-bromination of ketones can be initiated through photolysis, highlighting the reactivity of the C-Br bond at the alpha position to the carbonyl group.

In the case of this compound, the absorption of solar radiation could lead to the homolytic cleavage of one or more of its C-Br bonds, generating bromine radicals and a corresponding organic radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or reaction with molecular oxygen, leading to a cascade of degradation products. The specific products would depend on the environmental matrix (e.g., water, air, soil) and the presence of other reactive species.

Chemical Transformation in Aqueous and Atmospheric Phases

In addition to photochemical processes, this compound is expected to undergo chemical transformations in both aqueous and atmospheric environments.

Aqueous Phase Transformation:

In aqueous systems, the primary chemical transformation pathway for α-haloketones is hydrolysis. The rate and mechanism of hydrolysis are significantly influenced by pH. The halogenation of ketones is known to be catalyzed by both acids and bases, proceeding through the formation of enol or enolate intermediates.

Under acidic conditions, the carbonyl oxygen can be protonated, facilitating the formation of an enol tautomer. This enol can then react with water, leading to the substitution of a bromine atom with a hydroxyl group.

Under basic conditions, a proton on the α-carbon can be abstracted, forming an enolate anion. This intermediate is also susceptible to nucleophilic attack by water or hydroxide (B78521) ions, resulting in the displacement of a bromine atom. Given the presence of three bromine atoms in this compound, it is plausible that it could undergo stepwise hydrolysis, with the potential for multiple bromine atoms to be substituted over time. The presence of the methyl group at the 3-position may also influence the rate of enolate formation and subsequent reactions.

Atmospheric Phase Transformation:

If volatilized into the atmosphere, this compound would be subject to degradation by photochemically produced reactive species, primarily the hydroxyl radical (•OH). The reaction with •OH is a major sink for many organic compounds in the troposphere. The rate of this reaction would depend on the concentration of •OH radicals and the specific rate constant for the reaction with the target compound. While a specific rate constant is not available, it is expected to be significant, leading to the atmospheric degradation of the compound.

The reaction with •OH can proceed via hydrogen abstraction from the C-H bonds or addition to the carbonyl group. The resulting organic radicals would then react further with atmospheric oxygen, leading to the formation of various oxygenated products and eventual mineralization to carbon dioxide, water, and hydrogen bromide.

Below is a table summarizing the likely degradation pathways for polybrominated ketones, which can be considered analogous for this compound.

| Degradation Pathway | Environment | Primary Mechanism | Influencing Factors | Potential Products |

| Photochemical Degradation | Aquatic/Atmospheric | Photolysis (C-Br bond cleavage) | Solar radiation intensity, Wavelength, Quantum yield | Bromine radicals, Organic radicals, Secondary degradation products |

| Aqueous Transformation | Aquatic | Hydrolysis (acid and base-catalyzed) | pH, Temperature | Brominated alcohols, Diols, Triols, Carboxylic acids |

| Atmospheric Transformation | Atmospheric | Reaction with Hydroxyl Radicals (•OH) | •OH concentration, Temperature | Oxygenated organic compounds, CO2, H2O, HBr |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1,1,3-Tribromo-3-methyl-2-butanone, and how can researchers distinguish it from structurally similar brominated ketones?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Use - and -NMR to identify the methyl groups and bromine substitution patterns. For example, the presence of a deshielded carbonyl carbon (~200 ppm in -NMR) and splitting patterns in -NMR due to bromine’s electronegativity can distinguish this compound from analogs like 3-methyl-2-butanone .

- Compare chemical shifts with predicted data for structurally similar compounds (e.g., 3,3-dimethyl-2-butanone) to resolve ambiguities .

- Mass Spectrometry (MS):

Q. What synthetic routes are employed for laboratory-scale preparation of this compound, and what are critical purity control parameters?

Methodological Answer:

- Bromination of 3-Methyl-2-butanone:

- Purification:

Advanced Research Questions

Q. How does the Favorskii rearrangement of this compound proceed, and what analytical methods verify the formation of C-bromo-methylcrotonic acid?

Methodological Answer:

- Reaction Mechanism:

- Analytical Validation:

Q. Existing literature reports contradictions in reaction outcomes for brominated ketones. How should researchers design experiments to resolve discrepancies, such as those in the Favorskii rearrangement?

Methodological Answer:

- Reproducibility Protocols:

- Cross-Validation with Computational Chemistry:

Q. How does the steric and electronic influence of bromine substituents affect the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies:

- Comparative Analysis:

Q. What strategies mitigate halogen exchange or debromination during synthetic modifications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.